

# A Comparative Guide to Glycolonitrile and Acetone Cyanohydrin in Organic Reactions

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## *Compound of Interest*

Compound Name: **Glycolonitrile**

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In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and safety. Among the various cyanide-donating agents, **glycolonitrile** and acetone cyanohydrin are two prominent options, each with a distinct profile of reactivity, stability, and handling requirements. This guide provides an objective comparison of their performance in organic reactions, supported by available data and detailed experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.

## At a Glance: Key Differences

Feature	Glycolonitrile	Acetone Cyanohydrin
Structure	The simplest cyanohydrin, derived from formaldehyde.	A cyanohydrin derived from acetone.
Primary Use	Intermediate in the synthesis of glycine, EDTA, and NTA. <sup>[1]</sup>	Precursor for methyl methacrylate (PMMA), and a safer substitute for HCN in various reactions. <sup>[2]</sup>
Reactivity	Highly reactive and prone to polymerization, especially under alkaline conditions. <sup>[3]</sup>	Generally more stable than glycolonitrile, acting as a convenient in-situ source of HCN. <sup>[2]</sup>
Handling	Extremely hazardous; readily decomposes to formaldehyde and hydrogen cyanide. <sup>[3]</sup> Listed as an extremely hazardous substance.	Also highly toxic and decomposes to release hydrogen cyanide, especially in the presence of water. <sup>[2]</sup> Classified as an extremely hazardous substance.

## Data Presentation: Physicochemical Properties

A clear understanding of the physical and chemical properties of **glycolonitrile** and acetone cyanohydrin is crucial for their effective and safe use in the laboratory. The following table summarizes their key properties.

Property	Glycolonitrile	Acetone Cyanohydrin
Molecular Formula	$C_2H_3NO$	$C_4H_7NO$
Molar Mass	57.05 g/mol	85.11 g/mol
Appearance	Colorless, oily liquid	Colorless liquid
Boiling Point	183 °C (with slight decomposition)	95 °C
Melting Point	-72 °C	-19 °C
Density	1.104 g/mL at 20°C	0.932 g/mL at 20°C
Solubility in Water	Soluble	Very soluble
Stability	Unstable, may polymerize violently with alkalies or heat. <a href="#">[4]</a>	More stable than glycolonitrile, but decomposes in contact with water to release HCN. <a href="#">[2]</a>

## Performance in Organic Reactions: A Comparative Analysis

Both **glycolonitrile** and acetone cyanohydrin serve as valuable cyanide sources in a variety of organic transformations, most notably in the Strecker synthesis of amino acids and as nucleophilic cyaniding agents.

### Strecker Amino Acid Synthesis:

The Strecker synthesis is a cornerstone method for the preparation of amino acids, involving the reaction of an aldehyde or ketone with ammonia and a cyanide source.[\[5\]](#)[\[6\]](#)

- **Glycolonitrile's Role:** **Glycolonitrile** can be directly used as a precursor in the synthesis of glycine, the simplest amino acid. It reacts with ammonia to form aminoacetonitrile, which is then hydrolyzed to yield glycine.[\[3\]](#)
- **Acetone Cyanohydrin's Role:** Acetone cyanohydrin is widely employed as a convenient and safer alternative to gaseous hydrogen cyanide in the Strecker reaction.[\[2\]](#) It can transfer its

cyanide group to an imine intermediate, which is formed from an aldehyde or ketone and an amine.

While direct, side-by-side quantitative comparisons of yields for the Strecker synthesis using **glycolonitrile** versus acetone cyanohydrin under identical conditions are not readily available in the literature, the choice of reagent often depends on the target amino acid and the desired reaction conditions. Acetone cyanohydrin's stability and ease of handling make it a popular choice for a broader range of substrates.

Cyanide Donation and Other Reactions:

Both molecules can act as cyanide donors in various nucleophilic addition and substitution reactions.

- **Glycolonitrile** is a direct source of the cyanomethyl group (-CH<sub>2</sub>CN).
- Acetone Cyanohydrin serves as an in-situ source of hydrogen cyanide, which can then participate in reactions such as the formation of other cyanohydrins (transhydrocyanation) and Michael additions.[\[2\]](#)

## Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible and safe research. Below are established protocols for the synthesis of **glycolonitrile** and its application in a key reaction, as well as a protocol for a Strecker reaction using acetone cyanohydrin.

### Protocol 1: Synthesis of Glycolonitrile

This procedure is adapted from Organic Syntheses.[\[7\]](#)

Materials:

- Potassium cyanide (130 g, 2.0 moles)
- 37% Formaldehyde solution (170 mL, 2.0 moles)
- Sulfuric acid (57 mL concentrated)

- Water
- Ether
- Anhydrous calcium sulfate (or sodium sulfate)
- Absolute ethanol

Procedure:

- In a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve potassium cyanide in 250 mL of water and cool in an ice-salt bath.
- Slowly add a solution of formaldehyde in 130 mL of water, maintaining the temperature below 10 °C.
- After 10 minutes, slowly add a dilute solution of sulfuric acid (57 mL concentrated H<sub>2</sub>SO<sub>4</sub> in 173 mL of water), keeping the temperature low.
- Adjust the pH of the solution to approximately 3.0 with a 5% potassium hydroxide solution.
- Add 30 mL of ether and filter the precipitated potassium sulfate.
- The filtrate is then subjected to continuous ether extraction for 48 hours.
- Dry the ether extract over anhydrous calcium sulfate for 3-4 hours and filter.
- Add 10 mL of absolute ethanol to the filtrate and remove the ether on a steam bath.
- The remaining residue is distilled under reduced pressure to yield pure **glycolonitrile** (boiling point 86-88 °C at 8 mm Hg). The typical yield is 76-80%.<sup>[7]</sup>

Safety Note: This synthesis should be performed in a well-ventilated fume hood as hydrogen cyanide may be evolved.

## Protocol 2: Catalyst-Free Strecker Reaction in Water Using Acetone Cyanohydrin

This one-pot, three-component reaction provides a simple and efficient method for the synthesis of  $\alpha$ -aminonitriles.

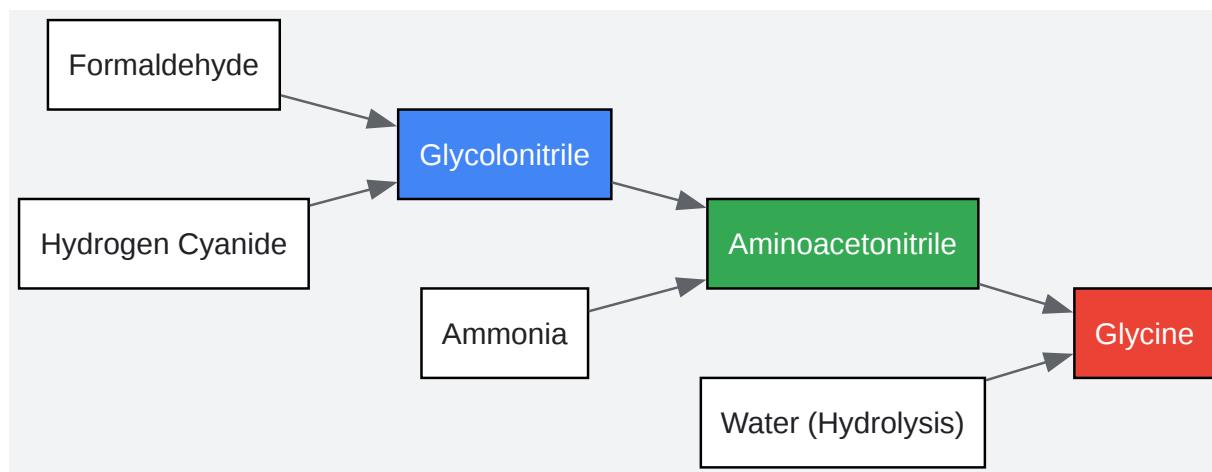
#### General Procedure:

- In a suitable reaction vessel, the aldehyde or ketone (1.0 mmol) is dissolved in water (2 mL).
- The amine (1.0 mmol) is then added, and the mixture is stirred at room temperature for a designated pre-reaction time (typically 15-30 minutes) to allow for imine formation.
- Acetone cyanohydrin (1.2 mmol) is added, and the reaction mixture is stirred at room temperature.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Note: This protocol has been shown to be effective for a range of aliphatic and aromatic aldehydes and cyclic ketones with primary and secondary amines.

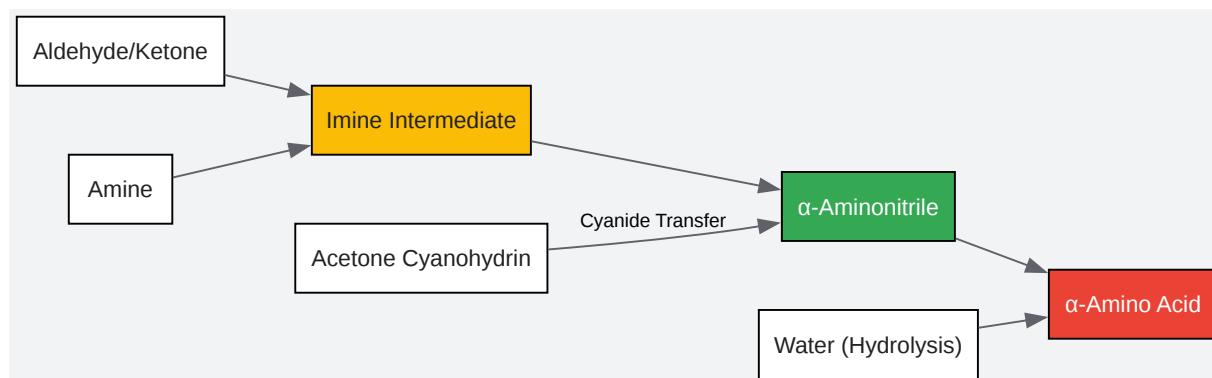
## Visualizing the Chemistry: Reaction Pathways and Workflows

To better illustrate the chemical transformations and experimental setups, the following diagrams have been generated using Graphviz.



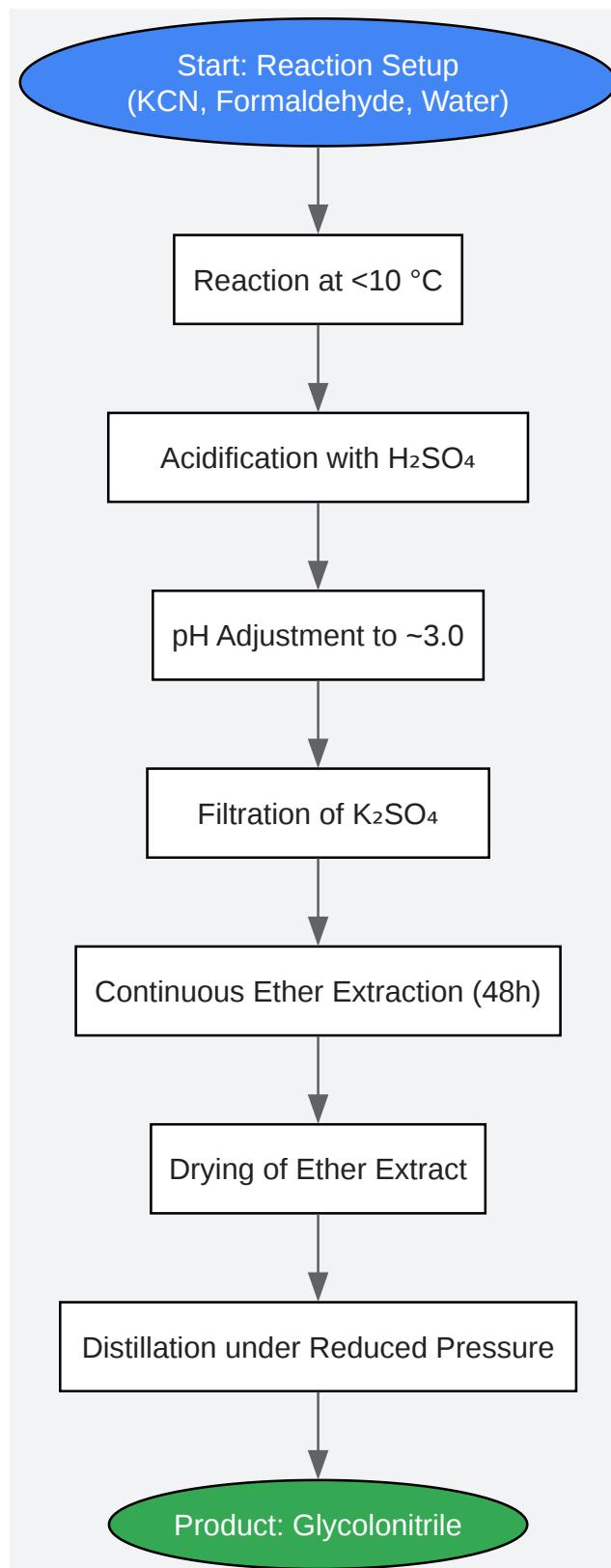
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Caption: Synthesis of Glycine via **Glycolonitrile** Intermediate.



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Caption: General Strecker Synthesis using Acetone Cyanohydrin.



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Caption: Workflow for the Synthesis of **Glycolonitrile**.

## Conclusion

Both **glycolonitrile** and acetone cyanohydrin are valuable reagents in organic synthesis, particularly as sources of cyanide. **Glycolonitrile**, as the simplest cyanohydrin, is a direct precursor to important industrial chemicals like glycine. However, its high reactivity and instability require careful handling. Acetone cyanohydrin, on the other hand, offers greater stability and serves as a convenient in-situ source of HCN for a wider array of reactions, including the versatile Strecker synthesis.

The choice between these two reagents will ultimately be dictated by the specific requirements of the synthetic target, the desired reaction conditions, and paramountly, the safety infrastructure available. For syntheses requiring the direct incorporation of a cyanomethyl group or for the specific synthesis of glycine, **glycolonitrile** is a logical choice. For broader applications in Strecker syntheses and other cyanation reactions where a controlled release of cyanide is beneficial, acetone cyanohydrin presents a more practical and often safer alternative. Researchers are encouraged to carefully consider the properties and protocols outlined in this guide to select the most appropriate reagent for their work.

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